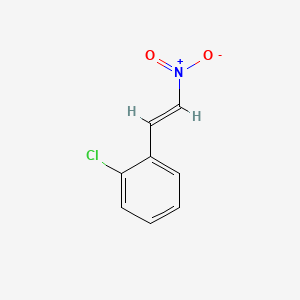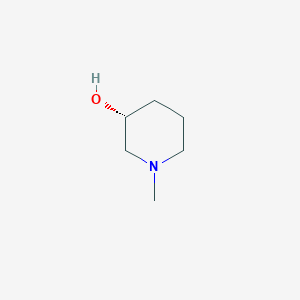
(r)-2-(Trifluoromethyl)pyrrolidine
Descripción general
Descripción
The compound "(r)-2-(Trifluoromethyl)pyrrolidine" is not directly mentioned in the provided papers, but related compounds and methodologies can be inferred to provide insight into its potential characteristics and synthetic routes. The trifluoromethyl group is a common motif in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules .
Synthesis Analysis
The synthesis of related trifluoromethyl-containing heterocycles often involves the use of reagents that can introduce the trifluoromethyl group into the desired molecular scaffold. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons . Although not directly applicable to pyrrolidine synthesis, this demonstrates the potential for using trifluoromethylating agents in the construction of complex molecules. Additionally, the synthesis of 2,6-bis(pyrrolidin-2-yl)pyridine and its isomers suggests that pyrrolidine rings can be functionalized and used in multistep synthetic sequences .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine, shows that the trifluoromethyl group can be accommodated in planar heterocyclic systems, and its presence can lead to certain conformational preferences due to its electron-withdrawing nature . This could imply that "(r)-2-(Trifluoromethyl)pyrrolidine" may also exhibit a specific conformation influenced by the trifluoromethyl group.
Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing compounds can vary widely depending on the adjacent functional groups and the overall molecular context. For example, 2-chloro-6-(trifluoromethyl)pyridine has been characterized and its interactions with DNA have been studied, indicating that such compounds can have significant biological activity . This suggests that "(r)-2-(Trifluoromethyl)pyrrolidine" could also participate in various chemical reactions, potentially including interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are often influenced by the strong electronegativity and steric bulk of the trifluoromethyl group. For instance, the crystal structure of a related pyrrolidine derivative shows intermolecular hydrogen bonding, which could be affected by the presence of a trifluoromethyl group . Additionally, the investigation of 2-chloro-6-(trifluoromethyl)pyridine's structural and spectroscopic properties using various computational methods provides a framework for predicting the properties of "(r)-2-(Trifluoromethyl)pyrrolidine" .
Aplicaciones Científicas De Investigación
-
Proteomics Research
- This compound is used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions .
- The methods of application or experimental procedures in proteomics research can vary widely depending on the specific goals of the research. They often involve techniques such as mass spectrometry, protein microarrays, and bioinformatics .
- The outcomes of proteomics research can also vary widely, but they often contribute to our understanding of biological processes and can lead to the development of new drugs and therapies .
-
Agrochemical and Pharmaceutical Compounds
- Trifluoromethylpyridine (TFMP) and its intermediates, which could potentially include “®-2-(Trifluoromethyl)pyrrolidine”, are important ingredients for the development of agrochemical and pharmaceutical compounds .
- These compounds are used in the synthesis of pesticides and other agrochemicals, as well as in the development of new drugs .
- The methods of application or experimental procedures in this field often involve organic synthesis techniques and may require specialized equipment and expertise .
- The outcomes of this research can include the development of more effective pesticides and new drugs with unique biological properties .
Safety And Hazards
“®-2-(Trifluoromethyl)pyrrolidine” is classified as an Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Flam. Sol. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions for the study and application of “®-2-(Trifluoromethyl)pyrrolidine” and other pyrrolidine derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by further exploring the pharmacophore space due to sp3-hybridization, and investigating the influence of steric factors on biological activity .
Propiedades
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294766 | |
| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(Trifluoromethyl)pyrrolidine | |
CAS RN |
1073556-31-6, 119618-29-0 | |
| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073556-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-(trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)









